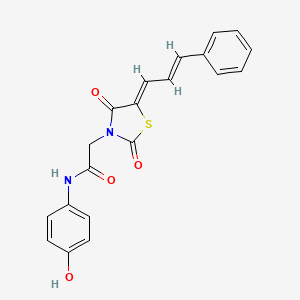![molecular formula C15H11Cl2N3OS B2423749 2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-94-7](/img/structure/B2423749.png)
2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, a new member of the 1,3,5-oxadiazine series, was reported. The target product was obtained by eliminating hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide under the action of dicyclohexylcarbodiimide .Molecular Structure Analysis
The structures of the synthesized compounds were proved by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data . In the crystal, the 1,3,5-oxadiazine ring existed in two conformations: a flattened bath (85% occupancy) and a sofa (15% occupancy) .Chemical Reactions Analysis
The dehydrosulfurization reaction of 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide has yielded a new member of the 1,3,5-oxadiazines series .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is O=C(O)CSCC1=C(Cl)C=C(Cl)C=C1 .Aplicaciones Científicas De Investigación
Molecular Structure and Chemical Properties
The compound belongs to a class of chemicals that exhibit interesting molecular dimensions and aromatic delocalization, as evidenced by studies on similar triazine derivatives. For example, research on 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines has shown evidence of aromatic delocalization in the pyrazole rings and various conformations adopted by ethylsulfanyl substituents, highlighting the structural flexibility and potential reactivity of such compounds (Insuasty et al., 2008).
Interaction with Biological Molecules
A study on zinc-triazine complexes with a pyridyl triazine core has provided insights into their water solubility and potential for biological applications. These complexes have been characterized by various spectroscopic methods, and their binding studies with bovine serum albumin (BSA) have indicated potent serum distribution capabilities, suggesting their usefulness in bioconjugation and drug delivery systems (Abeydeera et al., 2018).
Synthesis and Chemical Reactions
Research on the synthesis and properties of triazine derivatives has led to a variety of applications in chemical synthesis and material science. For instance, the one-step synthesis and regioselective alkylation of substituted 1H-pyrazolo[4,3-e][1,2,4] triazine demonstrate the compound's versatility in organic synthesis (Mojzych & Rykowski, 2003). Additionally, the development of novel proton-conducting aromatic poly(ether sulfone)s that contain triazine groups showcases the application of triazine derivatives in creating materials with specific electronic properties (Tigelaar et al., 2009).
Chemical Modification and Antimicrobial Activities
The chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones has been studied to produce derivatives with potential biological activities. These modifications can lead to compounds with antimicrobial properties, illustrating the biomedical research applications of triazine derivatives (Collins et al., 2000).
Safety and Hazards
Direcciones Futuras
1,3,5-oxadiazine derivatives have attracted increasing attention from researchers from various scientific fields . Compounds containing the 1,3,5-oxadiazine ring are of interest to pharmacy and medicine as potential chemotherapeutic , antibacterial , and antifungal agents . They also play an important role in agriculture as insecticides . Substances containing 1,3,5-oxadiazine rings are of interest not only as biologically active substances but also as synthons or catalysts for organic synthesis .
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)7-12(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWIQLUAZXOEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)




![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2423678.png)
![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)
![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2423686.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)
![1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423688.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2423689.png)